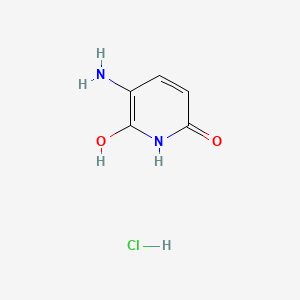

3-Amino-6-hydroxy-2-pyridone hydrochloride

Description

Significance of Pyridone Scaffolds in Contemporary Chemical Synthesis

Pyridone scaffolds are six-membered heterocyclic rings containing a nitrogen atom and a carbonyl group, which are considered privileged structures in medicinal chemistry and drug discovery. nih.govfrontiersin.org Their unique structural features, including the ability to act as both hydrogen bond donors and acceptors, contribute to their remarkable physicochemical properties like metabolic stability, water solubility, and lipophilicity. nih.gov This makes them highly valuable in the design of new therapeutic agents. frontiersin.org The versatility of the pyridone core allows for extensive functionalization, making it a crucial building block in the synthesis of a wide array of complex molecules and natural products. iipseries.orgresearchgate.net

The significance of pyridone derivatives is underscored by their presence in numerous FDA-approved drugs with diverse pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov Marketed drugs such as milrinone, a cardiotonic agent; pirfenidone, used to treat idiopathic pulmonary fibrosis; and doravirine, an anti-HIV drug, all feature the pyridone core, highlighting the scaffold's therapeutic importance. nih.gov In materials science, pyridones are utilized in coordination chemistry as ligands for metal ions, leading to the formation of complexes with applications in catalysis and the development of functional materials like metal-organic frameworks (MOFs). iipseries.org The continuous development of novel and efficient synthetic methods provides chemists with rapid access to diverse pyridone scaffolds, fueling further research and application in various scientific fields. iipseries.orgorganic-chemistry.org

Overview of 3-Amino-6-hydroxy-2-pyridone Hydrochloride within the Scope of Substituted Pyridone Research

This compound is a substituted pyridone, a class of compounds that has garnered significant interest in organic synthesis and medicinal chemistry. lookchem.comnih.gov The parent molecule, 3-amino-6-hydroxy-2-pyridone, exists in tautomeric equilibrium with its 2,6-dihydroxypyridine (B1200036) form, a common characteristic of pyridone derivatives that influences their reactivity and physical properties. iipseries.org The hydrochloride salt of this compound has the chemical formula C5H7ClN2O2 and a molecular weight of 162.57428 g/mol . lookchem.com

Historical Development of Synthetic Approaches to Pyridone Derivatives

The synthesis of pyridone derivatives has evolved significantly over the years, with early methods dating back to before the 19th century. researchgate.net Historically, the construction of the pyridone ring has been achieved through two primary strategies: the modification of a pre-existing six-membered ring, such as pyridine (B92270), or the cyclization of acyclic precursors. nih.gov

Early synthetic methods often involved straightforward condensation reactions. For example, the reaction of ethyl acetoacetate (B1235776) with aqueous ammonia (B1221849) followed by condensation with diethyl malonate has been used to produce substituted pyridones. frontiersin.org Over the decades, more sophisticated and efficient methods have been developed. The advent of transition-metal-catalyzed reactions, such as C-H activation and cross-coupling, has revolutionized the synthesis of complex pyridone derivatives, allowing for late-stage functionalization and greater molecular diversity. iipseries.org

In recent years, multicomponent reactions (MCRs) have become a popular and powerful tool for synthesizing pyridone-containing heterocycles. nih.gov MCRs are highly efficient, allowing for the construction of complex molecules in a single step from three or more starting materials, which saves time and resources. nih.gov Other modern approaches include the use of microwave-assisted synthesis to accelerate reaction times and improve yields, as well as the development of novel catalytic systems, including the use of natural products like betaine (B1666868) and pyridine-2-carboxylic acid as catalysts. nih.govunipd.it These advancements continue to expand the synthetic chemist's toolbox, facilitating the creation of novel pyridone derivatives for a wide range of applications. iipseries.org

Data Tables

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Product Name | This compound |

| CAS Number | 27969-85-3 |

| Molecular Formula | C5H7ClN2O2 |

| Molecular Weight | 162.57428 g/mol |

| EINECS | 248-753-6 |

Source: lookchem.com

Table 2: Physical Properties of this compound

| Property | Value |

| Boiling Point | 321.6°C at 760 mmHg |

| Flash Point | 148.3°C |

| Vapor Pressure | 2.36E-05 mmHg at 25°C |

Source: lookchem.com

Structure

3D Structure of Parent

Properties

CAS No. |

27969-85-3 |

|---|---|

Molecular Formula |

C5H7ClN2O2 |

Molecular Weight |

162.57 g/mol |

IUPAC Name |

5-amino-6-hydroxy-1H-pyridin-2-one;hydrochloride |

InChI |

InChI=1S/C5H6N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h1-2H,6H2,(H2,7,8,9);1H |

InChI Key |

GBJIGTQQRZBAML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NC(=C1N)O.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 6 Hydroxy 2 Pyridone Hydrochloride and Its Congeners

Strategic Approaches to Pyridone Core Construction

The formation of the pyridone ring is the foundational step in synthesizing the target compound and its analogs. Modern organic synthesis has produced a variety of powerful methods, including multi-component reactions, cycloadditions, and condensation pathways, to build this heterocyclic system with control over substitution patterns.

Multi-component Reaction (MCR) Innovations in Pyridone Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a highly efficient pathway to complex molecules like substituted pyridones. mdpi.comresearchgate.net These reactions are prized for their operational simplicity, reduction of intermediate isolation steps, and ability to rapidly generate molecular diversity.

Recent innovations have applied MCRs to the synthesis of N-substituted 2-pyridones under microwave irradiation, a green chemistry technique that often accelerates reaction rates and improves yields. mdpi.com One-pot, three-component condensation reactions have also been developed to produce polysubstituted pyridines with high regiocontrol. For instance, the condensation of a β-ketoester, ammonia (B1221849), and an alkynone can be catalyzed by Brønsted or Lewis acids to yield tetrasubstituted pyridines directly. nih.gov Another approach allows for the synthesis of N-substituted 3-amino-2-pyridones from readily available primary amines and ethyl nitroacetate, showcasing the versatility of MCRs in accessing pyridones with specific functionalization, such as the crucial 3-amino group. nih.govacs.org This method is scalable and can be performed in a one-pot fashion, making it suitable for parallel synthesis in medicinal chemistry applications. acs.org

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Primary Amines, Ethyl Nitroacetate | Five-step, one-flask protocol | N-substituted 3-amino-2-pyridones | acs.org |

| β-ketoester, Ammonia, Alkynone | Brønsted or Lewis acid | 2,3,4,6-tetrasubstituted pyridines | nih.gov |

| Various components | Microwave irradiation | N-substituted 2-pyridones | mdpi.com |

A summary of innovative multi-component reactions for pyridone synthesis.

Cyclization and Cycloaddition Reactions in Pyridone Formation

Cyclization and cycloaddition reactions are powerful strategies for constructing the 2-pyridone ring, offering diverse pathways to access the core structure and its fused analogs. researchgate.net These reactions involve the formation of the heterocyclic ring from acyclic precursors through intramolecular bond formation or the combination of two or more unsaturated molecules.

Diels-Alder and Related Cycloadditions: The [4+2] cycloaddition, or Diels-Alder reaction, represents a classic approach. Pyrazinone precursors can undergo intermolecular cycloaddition with alkynes to form [2.2.2]-diazabicycloalkene adducts. nih.gov These intermediates can then undergo a cycloreversion (retro-Diels-Alder) reaction to yield 3,5-disubstituted 2-pyridones. nih.gov The reactivity of 2-pyridones themselves as dienes in Diels-Alder reactions has been explored, though it often requires forcing conditions. electronicsandbooks.com Other cycloaddition strategies include formal (3+3) cycloadditions of enamines with unsaturated aldehydes and ketones, and photo-induced [4+4] cycloadditions between different 2-pyridone molecules, which can produce complex tricyclic products in a single step. nih.govnih.gov A tandem ring-opening/[2+2] cycloaddition has been used to create cyclobutane-fused thiazolino-2-pyridones. acs.org

Intramolecular Cyclizations: Various intramolecular cyclization strategies have been developed. An acyl-ketene imine cyclocondensation, often assisted by microwave irradiation, can produce polycyclic ring-fused 2-pyridones from precursors like 3,4-dihydroisoquinolines. nih.gov The synthesis of fused pyridones from enyne amides can be achieved via a secondary amine-mediated ring closure. acs.org This reaction proceeds through a 1,6-addition of the amine, followed by a 6-exo-trig cyclization of an iminium intermediate and subsequent elimination of the amine catalyst. acs.org This method is particularly effective for creating five-membered fused pyridone systems. acs.org

| Reaction Type | Precursors | Key Features | Reference |

| Intermolecular [4+2] Cycloaddition/Cycloreversion | Pyrazinones, Alkynes | Forms [2.2.2]-bicycloalkene intermediate; yields 3,5-disubstituted 2-pyridones. | nih.gov |

| Photo-[4+4] Cycloaddition | 2-Pyridone mixtures | Selective intermolecular reaction; forms tricyclic products with high stereocontrol. | nih.gov |

| Intramolecular [2+2] Cycloaddition | Thiazolino-2-pyridones, Propargyl bromide | Involves in situ allene formation; produces cyclobutane-fused systems. | acs.org |

| Amine-mediated Cyclization | Enyne amides | Catalytic in secondary amine; effective for cyclopentyl-fused pyridones. | acs.org |

| Acyl-ketene Imine Cyclocondensation | 3,4-dihydroisoquinolines, Meldrum's acid derivatives | Microwave-assisted; produces polycyclic fused 2-pyridones. | nih.gov |

Examples of cycloaddition and cyclization strategies for pyridone synthesis.

Condensation Pathways for Substituted Pyridones

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water or ammonia, are fundamental to the synthesis of substituted pyridones. These methods often build the pyridone ring by forming key carbon-carbon and carbon-nitrogen bonds in a sequential or domino fashion.

A prominent example is the Thorpe-Ziegler reaction , an intramolecular condensation of dinitriles catalyzed by a base, which after hydrolysis yields a cyclic ketone. ambeed.comwikipedia.org This reaction is a powerful tool for creating annulated systems and has been incorporated into domino sequences for the synthesis of complex heterocycles, including thieno[3,2-b]pyridines. acs.orgcolab.ws For example, a domino reaction sequence can be initiated by an SN2 reaction, followed by a Thorpe-Ziegler cyclization and a subsequent Thorpe-Guareschi reaction to build fused heterocyclic systems. acs.org

The Hantzsch pyridine (B92270) synthesis and its modern variations also represent a key condensation pathway. A Hantzsch-type strategy was developed for synthesizing 2,3,5,6-tetrasubstituted pyridines through an oxidative coupling of β-enamine carbonyl compounds with rongalite, which serves as a C1 unit for the C-4 position of the pyridine ring. mdpi.com Other condensation approaches involve the Michael addition of a compound like 2-(phenylsulfinyl)-acetamide to an unsaturated ketone, followed by cyclization to form the 2-pyridone ring. iipseries.org

Novel Activation and Functionalization Strategies

Beyond constructing the pyridone core, the ability to introduce substituents at specific positions is critical for developing analogs of 3-amino-6-hydroxy-2-pyridone. Novel strategies focus on activating otherwise inert bonds or achieving high regioselectivity in the introduction of new functional groups.

Amide Activation for N-Substituted Pyridones

The amide bond is typically very stable and unreactive due to resonance stabilization. mdpi.com However, recent methodologies have emerged that activate the amide N-C(O) bond, turning amides into versatile synthons. nih.gov This has been particularly impactful for the synthesis of N-substituted pyridones.

A novel strategy utilizes amides as direct alkylating agents for the synthesis of N-substituted 2-pyridones. rsc.org In this method, the amide is activated with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a pyridine derivative like 2-fluoropyridine. This activation induces the migration of the alkyl group from the amide nitrogen to the nitrogen of the pyridine. rsc.org Subsequent one-pot hydrolysis or reduction generates the N-substituted 2-pyridone or the corresponding tetrahydropyridine. rsc.org Mechanistic studies suggest the formation of a highly reactive N-substituted pyridinium (B92312) salt as a key intermediate in this transformation. rsc.org This approach provides a new way to utilize the vast chemical space of commercially available amides for the N-functionalization of pyridones. bohrium.com

Regioselective Functionalization Techniques

Directly installing substituents onto a pre-formed pyridone ring via C-H bond activation is an efficient and atom-economical strategy for generating derivatives. researchgate.net The primary challenge lies in controlling the site-selectivity, as the 2-pyridone ring has four potential C-H bonds for functionalization (C3, C4, C5, and C6). nih.gov

The inherent electronic properties of the 2-pyridone ring influence its reactivity. The C3 and C5 positions are electron-rich and more susceptible to electrophilic attack, while the C4 and C6 positions are electron-deficient and favored for nucleophilic attack. nih.gov Synthetic chemists have exploited these properties and developed catalytic systems to achieve high regioselectivity.

C3-Selective Functionalization: Manganese-based catalysts have been shown to direct the arylation of 2-pyridones with arylboronic acids selectively at the C3 position. researchgate.net Nickel catalysis can achieve C3-selective alkylation with α-bromo carbonyl compounds. nih.gov

C5-Selective Functionalization: Palladium-catalyzed oxidative olefination of N-protected 2-pyridones has been achieved with selectivity for the C5 position. researchgate.net

C6-Selective Functionalization: The C6 position is the most electron-deficient site. nih.gov Its functionalization has been accomplished using Ni/Al cooperative catalysis for the direct alkenylation of 2-pyridones with internal alkynes. nih.gov

Distal Functionalization: Achieving selectivity at positions distal to the directing nitrogen atom (e.g., C4) is particularly challenging. nih.gov However, methods are being developed, sometimes using temporary dearomatization strategies or specialized directing groups, to access these more remote positions. nih.govbohrium.com

| Position | Reaction Type | Catalytic System | Key Features | Reference |

| C3 | Arylation | Manganese-based | Complements other C-H functionalization protocols. | researchgate.net |

| C3 | Alkylation | Nickel-catalyzed | Radical-induced, general C3-selectivity. | nih.gov |

| C5 | Olefination | Palladium-catalyzed | Substrate-controlled selectivity for N-protected pyridones. | researchgate.net |

| C6 | Alkenylation | Nickel/AlMe3 | Coordination to Lewis acid cocatalyst directs regioselectivity. | nih.govresearchgate.net |

A summary of regioselective C-H functionalization techniques for the 2-pyridone core.

Diazotization Methods for Pyridone Generation

Diazotization serves as a fundamental transformation in the synthesis of pyridone structures from their corresponding amino-pyridines. The process involves the conversion of a primary aromatic amine to a diazonium salt, which can then be hydrolyzed to the corresponding hydroxyl derivative. While a direct, detailed protocol for the synthesis of 3-Amino-6-hydroxy-2-pyridone hydrochloride via diazotization is not extensively documented in readily available literature, the principles can be inferred from related transformations.

The synthesis would likely involve the selective diazotization of a diaminopyridine precursor, such as 2,5-diaminopyridine. In this hypothetical pathway, the amino group at the 2-position would be selectively diazotized, followed by in-situ hydrolysis to the corresponding 2-pyridone. The choice of reaction conditions, such as the acid medium and temperature, is crucial to control the selectivity of the diazotization and prevent unwanted side reactions. For instance, the use of sulfuric acid and controlled low temperatures is common in such reactions to maintain the stability of the intermediate diazonium salt. The subsequent hydrolysis step would then yield the desired 3-amino-6-hydroxy-2-pyridone. The final step would involve the formation of the hydrochloride salt.

Sustainable and Green Chemistry Paradigms in Pyridone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyridones. These methodologies aim to reduce the environmental impact of chemical processes by minimizing the use of hazardous solvents, reducing energy consumption, and designing safer chemicals and processes.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of pyridone synthesis, microwave irradiation has been successfully employed in various one-pot multicomponent reactions. For example, the synthesis of novel pyridine glycosides has been achieved through a solvent-free microwave-assisted reaction of 2-pyridone with 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose using silica gel as a solid support. This method is noted for being efficient, mild, and rapid.

Another example is the microwave-assisted Bohlmann-Rahtz pyridine synthesis, which allows for a one-step, rapid, and efficient access to tri- and tetrasubstituted pyridines from ethyl β-aminocrotonate and various alkynones with total regiochemical control. This approach significantly reduces reaction times to as little as 10-20 minutes at 170°C and can be performed under solvent-free conditions, offering an eco-friendly alternative to traditional methods. nih.gov

| Reactants | Conditions | Product | Yield (%) | Reference |

| 2-pyridone, 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose | Microwave, solvent-free, silica gel | Pyridine glycosides | - | |

| Ethyl β-aminocrotonate, alkynones | Microwave, 170°C, 10-20 min, solvent-free | Tri- or tetrasubstituted pyridines | up to 98 | nih.gov |

| p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, ammonium (B1175870) acetate (B1210297) | Microwave, ethanol, 2-7 min | 3-pyridine derivatives | 82-94 |

Ultrasound-Assisted Synthetic Methodologies

Ultrasound irradiation offers another green alternative for chemical synthesis by providing energy through acoustic cavitation. This technique often leads to shorter reaction times, milder reaction conditions, and improved yields. The synthesis of various heterocyclic compounds, including pyridine derivatives, has been successfully achieved using ultrasound. For instance, a simple and efficient ultrasound-assisted method has been developed for the synthesis of hydrazones of 1-phenylimidazo[1,5-a]pyridine-3-carbohydrazide. This protocol is characterized by its mild reaction conditions and shorter reaction times.

While specific applications of ultrasound in the synthesis of 3-amino-6-hydroxy-2-pyridone are not widely reported, the general success of this technique in the synthesis of related heterocyclic systems suggests its potential applicability. Ultrasound has been shown to be effective in various condensation and cyclization reactions that are often involved in the formation of pyridone rings.

Mechanochemical Approaches (Ball Milling)

Mechanochemistry, particularly ball milling, has gained significant attention as a solvent-free method for organic synthesis. This technique involves the use of mechanical force to induce chemical reactions, often in the absence of any solvent. Ball milling has been successfully applied to the synthesis of a variety of N-heterocycles. For example, a one-pot, solvent-free protocol for the synthesis of 3,5-diphenyl-1H-pyrazoles has been developed using mechanochemical ball-milling conditions with sodium persulfate as an oxidant. This method offers excellent yields and a simple work-up procedure.

Furthermore, the synthesis of pyridyl isothiocyanates from the corresponding amines has been achieved using ball-milling conditions. This process involves the in-situ generation of a dithiocarbamate salt, followed by desulfurization promoted by aqueous iron(III) chloride, resulting in good yields. mdpi.com The application of mechanochemistry to pyridone synthesis is a promising area of research that aligns with the principles of green chemistry by eliminating the need for bulk solvents.

Solvent-Free and Catalysis-Free Synthetic Strategies

Conducting reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. Several solvent-free methods for the synthesis of aminopyridine derivatives have been reported. For instance, 4-substituted aminopyrido[2,3-d]pyrimidines have been synthesized in good yields via a multicomponent reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions. mdpi.com

Similarly, novel steroidal 3-cyano-2-aminopyridines have been prepared by reacting enaminonitrile with various primary amines under solvent-free conditions. nih.gov In some cases, these reactions can also be performed without a catalyst, further enhancing their green credentials. A mild, catalyst-free synthesis of 2-aminopyridines has been demonstrated through the reaction of a cyclic dihydrothiazolopyridinium salt with primary or secondary amines, either neat or in DMSO. nih.gov

| Reactants | Conditions | Product | Yield (%) | Reference |

| 2-aminopyridines, triethyl orthoformate, primary amines | Solvent-free, heated | 4-substituted aminopyrido[2,3-d]pyrimidines | 61-85 | mdpi.com |

| Enaminonitrile, primary amines | Solvent-free | Steroidal 3-cyano-2-aminopyridines | - | nih.gov |

| Cyclic dihydrothiazolopyridinium salt, primary/secondary amines | Neat or in DMSO, 50°C | 2-aminopyridines | up to 75 | nih.gov |

Heterogeneous Catalysis in Pyridone Synthesis

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and often milder reaction conditions compared to their homogeneous counterparts. In pyridine synthesis, various heterogeneous catalysts have been explored. For example, zeolites have been used as catalysts for the synthesis of pyridine bases from glycerol over alkali-treated zeolites. researchgate.net

More specifically, an iridium catalyst supported on sulfated zirconium oxide has been developed for the dearomative hydroboration of pyridines. While this reaction leads to dihydropyridine products, it demonstrates the potential of supported metal catalysts in transformations of the pyridine ring. The development of heterogeneous catalysts for the direct synthesis of pyridones from readily available starting materials remains an active area of research, with the goal of creating more sustainable and efficient synthetic routes.

Biocatalytic Transformations for Pyridone Derivatives

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering mild and selective transformations. While specific biocatalytic transformations of this compound are not extensively documented in publicly available literature, the broader class of pyridone derivatives has been the subject of enzymatic studies. These studies provide a foundation for potential biocatalytic routes to functionalized 3-amino-6-hydroxy-2-pyridone analogs.

One area of exploration is the use of enzymes for C-H functionalization, which allows for the direct introduction of new chemical bonds at otherwise unreactive positions. Nature has evolved a variety of enzymes capable of performing such reactions with high selectivity, which can be advantageous in the synthesis of complex molecules. Additionally, multi-enzyme cascades have been developed for the synthesis of chiral aminopiperidines and aminoazepanes, demonstrating the potential for enzymatic systems to construct complex heterocyclic structures from simpler precursors.

While direct enzymatic transformations on this compound are yet to be widely reported, the existing research on biocatalytic modifications of related heterocyclic systems suggests a promising future for the application of enzymes in the synthesis and derivatization of this compound and its congeners.

Derivatization and Scaffold Modification

The 3-amino-6-hydroxy-2-pyridone scaffold, with its multiple reactive sites, is a versatile starting material for the synthesis of more complex heterocyclic systems. Derivatization and scaffold modification strategies often focus on building new rings onto the pyridone core, leading to a diverse range of molecular architectures with potential applications in medicinal chemistry and materials science.

A key strategy for modifying the 3-amino-6-hydroxy-2-pyridone scaffold is the construction of ring-fused systems. One notable approach involves the use of 3-hydroxy-3,4-dihydropyrido[2,1-c] mdpi.commdpi.comoxazine-1,8-diones as building blocks for polycyclic pyridones. mdpi.com This method proceeds via an oxazinone ring-opening transformation, which can be promoted by ammonium acetate or acetic acid. mdpi.com The reaction with binucleophiles like o-phenylenediamine can lead to the formation of polycyclic benzimidazole-fused pyridones. mdpi.com

The general strategy for the synthesis of these polycyclic pyridones is outlined below:

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 3-Hydroxy-3,4-dihydropyrido[2,1-c] mdpi.commdpi.comoxazine-1,8-dione | o-phenylenediamine, ammonium acetate | Polycyclic benzimidazole-fused pyridone | 33-91 | mdpi.com |

This table illustrates the yields obtained in the synthesis of polycyclic benzimidazole-fused pyridones from 3-hydroxy-3,4-dihydropyrido[2,1-c] mdpi.commdpi.comoxazine-1,8-diones.

This ring-opening strategy highlights a versatile method for creating complex, fused pyridone systems from appropriately substituted precursors. While the direct application to this compound would require its conversion to a suitable oxazinone intermediate, this methodology presents a viable pathway to novel ring-fused congeners.

The functional groups of this compound provide handles for the construction of various other heterocyclic rings, leading to diverse molecular architectures. Multicomponent reactions and cyclocondensation reactions are particularly powerful tools in this regard.

For instance, pyridopyrimidines, a class of fused heterocycles with significant biological activity, can be synthesized from pyridone precursors. The reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine systems affords 4-amino-pyrido[2,3-d]pyrimidines. nih.gov This approach could be adapted for 3-amino-6-hydroxy-2-pyridone derivatives to access novel pyridopyrimidine scaffolds.

Another important class of pyridone-derived heterocycles are the pyrazolopyridones. These can be synthesized through multicomponent reactions involving 4-hydroxy-6-methylpyridin-2-ones, aromatic aldehydes, and pyrazolone. nih.gov A proposed mechanism for the formation of pyranopyrazolopyridones suggests that the pyrazolone may first react with the aldehyde to form a Knoevenagel intermediate, which then undergoes a Michael addition with the pyridone derivative. nih.gov

The following table summarizes a selection of multicomponent reactions for the synthesis of pyridone-derived heterocyclic architectures:

| Pyridone Precursor | Reagents | Product Heterocycle | Catalyst | Reference |

| 4-Hydroxy-6-methylpyridin-2-one | Aromatic aldehydes, Phenylpyrazolone | Pyranopyrazolopyridone | Bimetallic cobalt-cadmium magnetic catalyst | nih.gov |

| 2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile | Guanidine | 4-Amino-pyrido[2,3-d]pyrimidine | NaOMe/MeOH | nih.gov |

This table provides examples of multicomponent reactions used to synthesize complex heterocyclic architectures from pyridone precursors.

These examples demonstrate the utility of 3-amino-6-hydroxy-2-pyridone and its analogs as versatile synthons for the construction of a wide array of fused and linked heterocyclic systems, significantly expanding the chemical space accessible from this core structure.

Elucidation of Reaction Mechanisms and Tautomerism in Pyridone Systems

Mechanistic Investigations of Pyridone Formation Pathways

The synthesis of the pyridone ring is a cornerstone of heterocyclic chemistry, with various pathways developed to construct this versatile scaffold. The formation mechanisms often involve cyclization reactions, where acyclic precursors are assembled into the final ring structure.

One of the classic methods is the Guareschi-Thorpe condensation , which typically involves the reaction of a cyanoacetamide with a 1,3-diketone to yield a substituted 2-pyridone. wikipedia.org More broadly, the synthesis of 2-pyridones can be achieved through the cyclic condensation of two different compounds or by modifying an existing pyridine (B92270) ring. nih.gov

Modern synthetic strategies often employ transition metal catalysis or novel one-pot procedures to improve efficiency and functional group tolerance. For instance, a Co(III)-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate has been shown to produce pyridinones in very good yields. organic-chemistry.org Another approach involves a tandem one-pot conversion of nitriles with ethyl bromoacetate, proceeding through a Blaise reaction intermediate. The proposed mechanism suggests the formation of a vinyl zinc bromide via Michael addition, which then isomerizes and undergoes an intramolecular ring-closing reaction to form the 2-pyridone structure. nih.gov

A general mechanism for the synthesis of 3,4-dihydro-2(1H)-pyridones follows a Hantzsch-like pathway. This involves the formation of two key intermediates: one from a Knoevenagel condensation (e.g., between Meldrum's acid and an aromatic aldehyde) and another enamine intermediate (e.g., from a β-keto-ester and ammonia). A subsequent Michael-type addition of the enamine onto the ylidene compound leads to the dihydropyridone product. nih.gov

The synthesis of aminated pyridones, such as 6-amino-2-pyridone-3,5-dicarbonitriles, has been achieved via a one-pot, two-step process using natural product catalysts like betaine (B1666868). nih.gov A general method for synthesizing 3-amino-2-pyrones involves a domino reaction of 4-pyrone epoxides with amines. This complex transformation includes a selective Michael addition, a double ring-opening, and a deformylation step. researchgate.net Furthermore, an oxidative amination process has been developed to streamline pyridone synthesis from cyclopentenones, which undergo in situ silyl (B83357) enol ether formation, followed by nitrogen atom insertion and aromatization. chemrxiv.org

Role of Intermediates in Pyridone Synthesis (e.g., Pyridinium (B92312) Salts)

Intermediates play a crucial role in directing the course of pyridone synthesis. Pyridinium salts, which are the conjugate acids of pyridine and its derivatives, are significant intermediates in many reactions. wikipedia.org They are formed when a pyridine nitrogen atom is protonated or alkylated. These salts are aromatic cations, isoelectronic with benzene. wikipedia.org

In synthetic chemistry, N-alkylpyridinium salts are particularly important. They can be generated from the reaction of a halopyridine with an alkyl halide. researchgate.net These pyridinium intermediates can then serve as electrophiles. For example, an efficient strategy for generating N-alkyl-2-pyridones involves the dearomative C-X activation of N-alkyl-2-halopyridinium salts. researchgate.net The pyridinium cation makes the ring susceptible to nucleophilic attack, leading to the formation of dihydropyridines or, through subsequent oxidation or rearrangement, pyridones. wikipedia.org

The precipitation of insoluble pyridinium salts during a reaction can also serve as a visual indicator of reaction progress. wikipedia.org In many multi-step syntheses, such as those starting from N-propargylamines, in situ generated azadienes or 1,4-oxazepine (B8637140) intermediates are trapped to form the final pyridone products. organic-chemistry.org The Blaise reaction, used in some pyridone syntheses, proceeds through a distinct zinc-based intermediate that rearranges to facilitate the crucial ring-closing step. nih.gov

Tautomeric Equilibria in 2-Pyridone and Related Derivatives

A defining characteristic of 2-pyridone and its derivatives is the existence of a tautomeric equilibrium between the lactam form (2-pyridone) and the aromatic lactim form (2-hydroxypyridine). wikipedia.orgchemeurope.com This phenomenon is central to the compound's chemical behavior and has been the subject of extensive investigation. wayne.edunih.gov

The position of this equilibrium is highly sensitive to the surrounding environment, including the physical state and solvent polarity.

In the Gas Phase: Experimental and theoretical studies indicate that the aromatic 2-hydroxypyridine (B17775) tautomer is generally more stable than the 2-pyridone form in the gas phase, albeit by a small energy margin of approximately 0.3 to 3 kJ/mol. wayne.edunih.gov

In Solution: The equilibrium shifts significantly based on the solvent's polarity. In non-polar solvents like cyclohexane, both tautomers can coexist in comparable amounts. chemeurope.comnih.gov However, in polar solvents such as water and alcohols, the 2-pyridone form is overwhelmingly favored. wikipedia.orgnih.gov For example, in water, the equilibrium constant can be as high as 900 in favor of the 2-pyridone tautomer. nih.gov

In the Solid State: X-ray crystallography and IR spectroscopy have confirmed that 2-pyridone is the predominant, if not exclusive, form in the solid state. wikipedia.orgchemeurope.com This is attributed to the formation of stable, hydrogen-bonded helical structures. wikipedia.org

The table below summarizes the energetic differences and preferences for the tautomers of the parent 2-pyridone system under various conditions.

| Condition | Favored Tautomer | Energy Difference (ΔE) / Equilibrium Constant (KT) | Reference |

|---|---|---|---|

| Gas Phase | 2-Hydroxypyridine | ~0.3 kcal/mol (0.1-0.6 kcal/mol) more stable | wayne.edu |

| Gas Phase | 2-Hydroxypyridine (enol form) | ~3 kJ/mol more stable | nih.gov |

| Non-polar Solvents (e.g., Cyclohexane) | Both coexist | Comparable amounts of both tautomers | nih.gov |

| Polar Solvents (e.g., Water) | 2-Pyridone (keto form) | KT ≈ 900 | nih.gov |

| Solid State | 2-Pyridone (keto form) | Predominant form observed via X-ray and IR | wikipedia.orgchemeurope.com |

Substituents on the pyridone ring can also influence the tautomeric equilibrium. For instance, studies on 3-chloro-2-pyridone show that both the keto and enol tautomers have similar calculated acidities, but their proton affinities differ significantly, which can be used to probe the tautomeric composition in the gas phase. acs.org

Proton Transfer Dynamics in Pyridone-Catalyzed Reactions

The ability of 2-pyridone to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the C=O group) makes it an effective bifunctional catalyst for reactions involving proton transfer. wikipedia.org This dual capability allows it to act as a "proton shuttle," facilitating reactions by stabilizing transition states through a concerted proton transfer mechanism.

The direct intramolecular proton transfer from the lactam to the lactim form has a high activation barrier. nih.gov However, this process is often self-catalyzed via the formation of a hydrogen-bonded dimer, which allows for a lower-energy double proton transfer. wikipedia.orgpku.edu.cn The catalytic effect is even more pronounced when assisted by solvent molecules like water. pku.edu.cnacs.org Density functional theory (DFT) calculations have shown that the activation energy for proton transfer is significantly lowered in the presence of water molecules or in a self-associated dimer compared to the isolated molecule.

The table below shows the calculated activation energies for the proton transfer from 2-pyridone (keto) to 2-hydroxypyridine (enol) through different pathways.

| Proton Transfer Pathway | Calculated Activation Energy (kJ/mol) | Reference |

|---|---|---|

| Intramolecular (uncatalyzed) | 137.2 | pku.edu.cn |

| Water-assisted (intermolecular) | 38.7 | pku.edu.cn |

| Dimer-assisted (double proton transfer) | 2.6 | pku.edu.cn |

| Intermolecular (via Hy-Py complex) | 17.3 | pku.edu.cn |

This catalytic property is exploited in various chemical transformations. 2-Pyridone is known to catalyze reactions such as the aminolysis of esters, where it facilitates the proton transfer steps involved in the tetrahedral intermediate's formation and breakdown. wikipedia.org In organometallic chemistry, pyridonate ligands can engage in metal-ligand cooperation, where the pyridone oxygen acts as a base to assist in the heterolytic cleavage of E-H bonds (e.g., H-H, B-H), which is a key step in many hydrogenation and dehydrogenation reactions. rsc.org Mechanistic studies on ortho-deuteration of aromatic amides using a manganese catalyst revealed that 2-pyridone plays a critical role as a base, enabling the reversible C-H activation and subsequent hydrogen-deuterium exchange. rsc.org These examples underscore the importance of proton transfer dynamics in the diverse catalytic applications of pyridone systems.

Advanced Spectroscopic and Crystallographic Characterization of Pyridone Derivatives

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for the unambiguous determination of a molecule's three-dimensional structure in a crystalline solid. rsc.org This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is fundamental for understanding the stereochemistry and intermolecular interactions governing the crystal packing. researchgate.net

The initial step in SC-XRD analysis involves determining the crystal system and space group, which describe the symmetry of the crystal lattice. For instance, the analysis of related heterocyclic compounds has revealed various crystal systems. A study on 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide, a salt of a related aminohydroxypyridine, determined that it crystallizes in the Triclinic crystal system with a P-1 space group. nih.gov In another example, 3-hydroxy-4-methoxybenzaldehyde was found to belong to the monoclinic crystal system with the centrosymmetric space group P2₁/c. nih.gov The analysis of certain 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles has shown them to crystallize in the orthorhombic system, with a P2₁2₁2₁ space group. researchgate.net This data is crucial as it defines the unit cell parameters and the asymmetric unit, which is the smallest part of the crystal that can be reproduced by symmetry operations to build the entire crystal.

Table 1: Example Crystallographic Data for Related Heterocyclic Compounds

| Compound | Crystal System | Space Group | Reference |

| 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide | Triclinic | P-1 | nih.gov |

| 3-hydroxy-4-methoxybenzaldehyde | Monoclinic | P2₁/c | nih.gov |

| 4-(4-Fluorophenyl)-3-hydroxy-5-phenyl-2,2'-bipyridine-6-carbonitrile | Orthorhombic | P2₁2₁2₁ | researchgate.net |

| 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile | Monoclinic | P2₁/c | nih.gov |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net This method maps the electron distribution of a molecule within the crystal, allowing for the identification and categorization of noncovalent contacts such as hydrogen bonds and van der Waals forces. nih.gov The analysis generates a three-dimensional surface mapped with properties like dnorm, which highlights regions of close intermolecular contact. researchgate.netnih.gov

For pyridone derivatives and related heterocyclic systems, Hirshfeld analysis reveals the dominant forces in crystal packing. In the crystal structure of 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide, the most significant contributions to the crystal packing are from O···H/H···O (43.1%) and H···H (24.2%) interactions. nih.gov Similarly, for a pyrido[1,2-a]pyrimidine (B8458354) derivative, the analysis indicated that H···H (38.5%), N···H/H···N (33.3%), and C···H/H···C (27.3%) contacts are the most prevalent. nih.govresearchgate.net These interactions, particularly strong hydrogen bonds like N—H···O, N—H···N, and O—H···O, are critical in stabilizing the three-dimensional network of the crystal. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Compounds

| Compound | H···H (%) | O···H/H···O (%) | N···H/H···N (%) | C···H/H···C (%) | Reference |

| 2-amino-3-hydroxypyridin-1-ium salt | 24.2 | 43.1 | 10.0 | - | nih.gov |

| 6-amino-8-phenyl-pyrido[1,2-a]pyrimidine derivative | 38.5 | - | 33.3 | 27.3 | nih.gov |

| 6-imino-8-(4-methylphenyl)-pyrido[1,2-a]pyrimidine derivative | 40.4 | - | 28.6 | 24.1 | iucr.org |

| 3-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)benzamide | 39.7 | 14.0 | 6.8 | 16.6 | nih.gov |

Obtaining high-quality single crystals suitable for SC-XRD is often a significant challenge, particularly for polar organic salts which can be hygroscopic or have complex solubility profiles. rsc.orgresearchgate.net Traditional methods like slow evaporation and solvent diffusion are often supplemented by advanced, high-throughput techniques. washington.edu

Modern methods have been developed to accelerate and improve the crystallization of organic salts. chemeurope.com

Microbatch Under-Oil Crystallization : This technique is well-suited for water-soluble organic salts. It involves screening numerous crystallization conditions in parallel with minimal sample amounts. An aqueous solution of the salt is placed under a layer of oil; slow evaporation of the water concentrates the salt solution, leading to nucleation and crystal growth. rsc.org

Encapsulated Nanodroplet Crystallization (ENaCt) : This high-throughput, automated method is an evolution of the microbatch technique that accommodates organic-soluble molecules. A nanoliter-scale droplet of the analyte dissolved in an organic solvent is injected into an inert oil droplet, allowing for slow solvent loss and subsequent crystallization. rsc.org

High-Throughput Salt Screening : Researchers have developed semi-automatic methods that combine ion exchange screening with vapor diffusion for crystallization. This allows for the rapid testing of various counterions to find the combination that yields the most suitable crystals, a process that is significantly faster and requires less material than traditional screening. nih.gov

Sublimation : For certain acid-base systems, sublimation can be used to grow crystals from the gas phase. The outcome (salt or co-crystal) can be controlled by varying experimental conditions like temperature, pressure, and time. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

While SC-XRD provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, dynamics, and chemical environment of molecules in solution. rsc.org

One-dimensional NMR spectra of complex organic molecules can suffer from signal overlap. Multi-dimensional NMR techniques, such as 2D-NMR, resolve this issue by correlating nuclear spins through chemical bonds or through space, providing unambiguous signal assignments and structural information. nih.govacs.org

Homonuclear Correlation Spectroscopy (COSY) : Identifies scalar couplings between protons on adjacent carbons (JH-H), helping to trace out the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC) : Correlates the chemical shifts of protons directly with the nuclei to which they are attached (typically ¹³C or ¹⁵N), allowing for the assignment of protonated carbons and nitrogens.

Heteronuclear Multiple Bond Correlation (HMBC) : Shows correlations between protons and carbons (or other heteroatoms) that are two or three bonds away, which is crucial for piecing together the molecular structure, especially around quaternary carbons and heteroatoms. A study on substituted 2-amino-4-nitropyridines successfully used HMQC and HMBC experiments for complete ¹H, ¹³C, and ¹⁵N chemical shift assignments. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) : This technique is uniquely powerful for determining the three-dimensional structure in solution. It identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. This information is vital for determining stereochemistry and conformational preferences.

The sensitivity and resolution of NMR experiments can be dramatically enhanced by isotopic enrichment. For pyridone derivatives, labeling with stable isotopes like ¹³C and ¹⁵N is particularly valuable. nih.govnih.gov Natural abundance of ¹⁵N is very low (0.37%), making ¹⁵N NMR studies on unlabeled samples very time-consuming.

The introduction of ¹⁵N allows for direct observation of the nitrogen atoms in the pyridine (B92270) ring and the amino group, providing sensitive probes of their chemical environment, including protonation states and hydrogen bonding. researchgate.net For example, the ¹⁵N chemical shifts of pyridine derivatives are highly sensitive to these effects. nih.gov Recent advancements have led to innovative strategies for the efficient ¹⁵N-labeling of pyridines and other heterocycles, making these studies more accessible. chemrxiv.org Similarly, ¹³C labeling can help overcome low sensitivity and signal overlap in complex regions of the spectrum. acs.org These labeling strategies are essential for detailed mechanistic and dynamic studies, allowing researchers to track specific atomic sites within the molecule. nih.govnih.gov

Nitrogen-15 NMR Applications

Nitrogen-15 (¹⁵N) NMR spectroscopy serves as a powerful, albeit less common, tool for the structural elucidation of nitrogen-containing heterocycles like pyridone derivatives. wikipedia.orghuji.ac.il Due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N nucleus, sensitivity is a significant challenge. wikipedia.orgjapsonline.com Consequently, studies often require ¹⁵N isotopic enrichment or the use of inverse-detected techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to enhance signal detection. japsonline.comresearchgate.net

For pyridone and its derivatives, ¹⁵N NMR is particularly effective for investigating tautomerism, protonation sites, and intermolecular interactions. researchgate.net The chemical shift of the nitrogen atom is highly sensitive to its chemical environment. huji.ac.il In the case of 3-Amino-6-hydroxy-2-pyridone, two distinct nitrogen signals are expected: one for the endocyclic pyridone nitrogen and another for the exocyclic amino group. The pyridone nitrogen typically resonates at a different frequency compared to the amino nitrogen, with typical shifts for amides falling in the 90-100 ppm range and arylamines in the 80-95 ppm range, referenced to liquid ammonia (B1221849). researchgate.net

Protonation, as in the hydrochloride salt, would induce a significant downfield shift in the ¹⁵N resonance of the protonated nitrogen atom. Studies on aminopyridines have shown that protonation can shift the ¹⁵N signal substantially, providing clear evidence of the protonation site. researchgate.net Furthermore, ¹⁵N-¹H coupling constants can offer additional structural insights. researchgate.net The application of techniques like Signal Amplification By Reversible Exchange (SABRE) has shown promise for dramatically increasing the ¹⁵N NMR signal, which could facilitate more detailed studies on such molecules at natural abundance in the future. nih.govnih.gov

Table 1: Typical ¹⁵N NMR Chemical Shift Ranges for Relevant Functional Groups

| Functional Group | Typical Chemical Shift Range (ppm, referenced to NH₃) |

| Arylamines | 80 - 95 researchgate.net |

| Amides (R-CO-NH-R) | 90 - 100 researchgate.net |

| Pyridine-like Nitrogen | ~319 (unprotonated), ~268 (protonated) researchgate.net |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides definitive information about the functional groups present in 3-Amino-6-hydroxy-2-pyridone hydrochloride. The spectra are characterized by vibrations of the N-H, O-H, C=O, and C-N bonds, as well as the pyridone ring system.

The FT-IR spectrum of a pyridone derivative typically shows a strong absorption band for the C=O stretching vibration, usually found in the region of 1650-1690 cm⁻¹. nii.ac.jp The N-H stretching vibrations of the amino group and the ring NH group are expected to appear in the 3200-3500 cm⁻¹ range. nii.ac.jp The presence of a hydroxyl group gives rise to a broad O-H stretching band, also in the high-frequency region. Hydrogen bonding, which is extensive in the solid state, can cause significant broadening and shifting of these N-H and O-H bands to lower wavenumbers. nii.ac.jp

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. cdnsciencepub.com The pyridone ring vibrations are particularly well-suited for Raman analysis. nii.ac.jp Comparing the observed spectra with theoretical calculations from methods like Density Functional Theory (DFT) can aid in the precise assignment of vibrational modes and confirm the molecular structure. jocpr.com For the hydrochloride salt, vibrations associated with the N-H⁺ bond would also be present.

Table 2: Characteristic Vibrational Frequencies for Pyridone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| Carbonyl (C=O) | Stretching | 1650 - 1690 | nii.ac.jp |

| Amine/Amide (N-H) | Stretching | 3200 - 3500 | nii.ac.jp |

| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) | nii.ac.jp |

| Pyridine Ring | Ring Vibrations | Various | cdnsciencepub.com |

Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The UV-Vis spectrum of pyridone derivatives is typically characterized by π→π* and sometimes n→π* transitions associated with the conjugated pyridone ring system and the carbonyl group. rsc.orgaip.org

For 2-pyridone derivatives, low-energy absorption bands are often observed in the 280-340 nm range. diva-portal.org These transitions are sensitive to the substituents on the pyridone ring. The amino (-NH₂) and hydroxyl (-OH) groups are strong auxochromes that can cause a bathochromic (red) shift of the absorption maxima (λ_max) compared to the unsubstituted pyridone. mdpi.com

The pH of the solution significantly influences the UV-Vis spectrum. mdpi.com Protonation or deprotonation of the molecule alters the electronic structure, leading to shifts in the absorption bands. This pH-dependent behavior can be used to determine the pKa values of the compound. mdpi.com Solvent polarity also plays a role; a change from a non-polar to a polar solvent can affect the position of the absorption bands, providing further insight into the nature of the electronic transitions. aip.org

Table 3: UV-Vis Absorption Maxima for Selected Pyridone Derivatives

| Compound | Solvent | λ_max (nm) | Source |

| 1-(4-bromophenyl)pyridin-2(1H)-one | Tetrahydrofuran (THF) | 312, 322 | diva-portal.orgacs.org |

| 2-pyridone derivatives | Toluene/THF | 287 - 340 | diva-portal.org |

| Pyridine | Iso-octane | ~257 (π→π), ~280 (n→π) | aip.org |

Mass Spectrometry (LC-MS, ESI-MS) for Molecular Weight and Supramolecular Assembly Characterization

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and using soft ionization techniques like Electrospray Ionization (ESI-MS), is indispensable for the characterization of this compound. ESI-MS is ideal for analyzing polar, non-volatile compounds like pyridone derivatives. diva-portal.orgresearchgate.net

In positive-ion mode ESI-MS, the compound typically shows a prominent protonated molecule [M+H]⁺, which allows for the unambiguous determination of its molecular weight. researchgate.netmassbank.eu For the hydrochloride salt, the base peak in the mass spectrum would correspond to the protonated form of the free base. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural information. Common fragmentation pathways for related compounds include the loss of small neutral molecules like H₂O, CO, or HCN, which helps in confirming the structure of the pyridone core and its substituents. researchgate.netacs.org

LC-MS is also a powerful technique for assessing the purity of the compound and studying its behavior in solution. researchgate.net Furthermore, ESI-MS can be used to detect and characterize non-covalent supramolecular assemblies, such as dimers or larger aggregates, which may be present in solution. acs.org

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. For this compound, TGA provides crucial information about its thermal stability and decomposition behavior.

A typical TGA curve for a pyridone derivative shows the temperature at which weight loss begins, indicating the onset of decomposition. acs.orgmdpi.com The temperature at which 5% weight loss occurs (T_d5) is often used as a standard measure of thermal stability. diva-portal.orgacs.org Studies on various pyridone derivatives have shown decomposition temperatures ranging from approximately 250 °C to over 320 °C, indicating generally high thermal stability. acs.orgmdpi.com The decomposition process may occur in single or multiple steps, as shown by the TGA and its first derivative (DTG) curves, which reveal the temperatures of maximum weight loss rates. researchgate.netresearchgate.net For a hydrochloride salt, the initial weight loss may correspond to the loss of HCl, followed by the decomposition of the organic pyridone structure. The final residue at the end of the TGA run indicates the amount of non-volatile material left after complete decomposition under the experimental atmosphere (e.g., nitrogen or air). researchgate.net

Table 4: Decomposition Temperatures (T_d) for Various Pyridone Derivatives from TGA

| Compound Type | T_d at 5% Weight Loss (°C) | Source |

| Azo Pyridone Derivative (APY-M) | 248 | mdpi.com |

| Azo Pyridone Derivative (APY-D) | 266 | mdpi.com |

| Phenyl-substituted 2-pyridone derivatives | 295 - 320 | diva-portal.orgacs.org |

Electron Microscopy (TEM) for Morphological Studies of Nanomaterial Derivatives

While Transmission Electron Microscopy (TEM) is not typically used to visualize single small molecules like this compound, it is a vital tool for studying the morphology of nanomaterials derived from it. When pyridone derivatives are used as building blocks or surface ligands for nanoparticles, TEM can provide high-resolution images of these materials. rsc.orgrsc.org

Computational and Theoretical Investigations of Pyridone Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for studying the electronic structural characteristics of both small and large molecules. nih.govstackexchange.com It is a quantum mechanical modeling method used to investigate the electronic, or electron-based, structure of many-body systems. DFT is particularly effective for calculating the properties of drug molecules, including their geometry, electronic properties, and reactivity, which are essential for drug design and understanding drug-receptor interactions. nih.govresearchgate.net For pyridone systems, DFT is employed to analyze the fundamental aspects that govern their chemical nature.

A fundamental step in computational analysis is geometry optimization, where the algorithm systematically adjusts the positions of atoms to find the most stable structure corresponding to the lowest possible ground state energy. stackexchange.comresearchgate.net For pyridone systems, this process is critical for accurately representing bond lengths, bond angles, and dihedral angles.

The tautomerism between 2-pyridone and 2-hydroxypyridine (B17775) is a classic example where DFT calculations are used to determine relative stabilities. Ab initio calculations have shown that while 2-pyridone is the more stable tautomer, the energy difference is small. wayne.edu For instance, after correcting for factors like polarization functions, electron correlation, and zero-point vibrational energy, 2-pyridone is estimated to be more stable than 2-hydroxypyridine by a mere 0.3 kcal/mol in the gas phase. wayne.edu Similarly, for the related 4-hydroxy-2-pyridinone system, the tautomer of that name is experimentally and theoretically the most stable form. wayne.edu

DFT calculations can reveal subtle changes in bond lengths between tautomers. In the 2-hydroxypyridine/2-pyridone pair, the aromatic character differs significantly. The C-C bond lengths in 2-hydroxypyridine are relatively uniform, which is characteristic of an aromatic ring, whereas the bond lengths in 2-pyridone show more alternation between single and double bond character, suggesting it is less aromatic. wuxiapptec.com

Table 1: Calculated Bond Lengths (Å) for 2-Hydroxypyridine and 2-Pyridone Calculated with DFT wB97X-V/6-311+G(2df,2p)

| Bond | 2-Hydroxypyridine (Å) | 2-Pyridone (Å) |

| C-C (adjacent) | 1.381 | 1.354 |

| C-C (alternate) | 1.396 | 1.427 |

| C-N (adjacent) | 1.340 | 1.363 |

| C-N (alternate) | 1.321 | 1.391 |

| Data sourced from reference wuxiapptec.com. This table illustrates the differences in bond alternation, indicating varying degrees of aromaticity between the two tautomers. |

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals corresponding to the familiar Lewis structure elements, such as one-center lone pairs and two-center bonds. uni-muenchen.dewisc.edu This analysis provides a quantitative description of bonding, charge distribution, and intermolecular interactions.

A key feature of NBO analysis is its ability to quantify delocalization effects through second-order perturbation theory. uni-muenchen.dewisc.edu This is achieved by examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energy of these interactions, often referred to as hyperconjugative interactions, indicates the deviation from an idealized, localized Lewis structure and explains the electronic interplay between different parts of a molecule, such as a substituent and a heterocyclic ring. wisc.edunih.gov For example, NBO analysis can elucidate how an electron-withdrawing group like a nitro group alters the charge density distribution within a pyridine (B92270) ring system. nih.gov It provides detailed insights into hybridization, bond polarity, and the transfer of electron density, which are fundamental to a molecule's reactivity. acs.orgyoutube.com

Table 2: Key Concepts in NBO Analysis

| NBO Concept | Description | Significance |

| Lewis-Type NBOs | Localized orbitals (1-center or 2-center) with high occupancy (typically >1.9e), representing core pairs, lone pairs, and bonds in a classical Lewis structure. uni-muenchen.dewisc.edu | Provides a chemically intuitive picture of the primary bonding framework. |

| Non-Lewis-Type NBOs | Low-occupancy orbitals, typically corresponding to antibonds (BD*) and Rydberg orbitals, that are formally empty in the Lewis structure. wisc.edu | Act as acceptor orbitals in delocalizing interactions, crucial for understanding resonance and hyperconjugation. |

| Occupancy | The number of electrons in an NBO. Deviations from integer values (2 for a pair, 1 for a radical) signify electron delocalization. wisc.edu | Quantifies the "purity" of the Lewis structure; lower occupancy in a bonding orbital suggests donation into an antibonding orbital. |

| Donor-Acceptor Interaction | Interaction between a filled (donor) NBO and an empty (acceptor) NBO, stabilized by electron delocalization. Its energy is estimated by perturbation theory. wisc.edu | Measures the strength of hyperconjugative and resonance effects, which contribute to molecular stability and influence reactivity. youtube.com |

| This table summarizes the core outputs of an NBO analysis, which translates complex wavefunction information into understandable chemical concepts. |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter. A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite electrons from the HOMO to the LUMO, facilitating charge transfer. researchgate.net

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify different aspects of a molecule's reactivity. nih.govresearchgate.net These descriptors provide a quantitative basis for the concepts of hardness, softness, and electrophilicity.

Table 3: Global Reactivity Descriptors from FMO Theory

| Descriptor | Formula | Chemical Significance |

| Ionization Potential (IP) | IP ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. A lower IP indicates a better electron donor. researchgate.net |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to a molecule. A higher EA indicates a better electron acceptor. researchgate.net |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Measures the tendency of a molecule to attract electrons. researchgate.net |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures the resistance of a molecule to change its electron configuration. It is half the HOMO-LUMO gap. researchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a high softness value indicates high reactivity. nih.gov |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | A global measure of electrophilic power or energy stabilization upon accepting electrons. nih.gov |

| These parameters, derived from DFT calculations, provide a quantitative framework for comparing the chemical reactivity of different molecules. |

Molecular Electrostatic Potential (MEP) is a valuable tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity. libretexts.org An MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions. wolfram.commdpi.com

The color-coding convention is standard:

Red and orange/yellow areas represent regions of negative electrostatic potential, which are rich in electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.netyoutube.com

Blue areas represent regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms (potential hydrogen bond donors). researchgate.netyoutube.com

Green areas represent regions of neutral or near-zero potential. researchgate.net

For pyridone systems, MEP maps can clearly identify the nucleophilic and electrophilic centers, providing crucial insights into intermolecular interactions like hydrogen bonding, which is fundamental to their aggregation and biological function. mdpi.comresearchgate.netmdpi.com For example, the MEP map of a molecule like 3-Amino-6-hydroxy-2-pyridone would highlight the electron-rich oxygen and amino nitrogen atoms (red/yellow) and the electron-poor hydroxyl and amine hydrogens (blue).

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While ground-state DFT is a powerful tool for stability and reactivity, Time-Dependent Density Functional Theory (TD-DFT) extends its applicability to the study of electronic excited states. uci.eduuzh.ch TD-DFT is one of the most widely used methods for calculating the properties of excited states due to its favorable balance of computational cost and accuracy for many systems. rsc.org

The primary application of TD-DFT is the calculation of vertical excitation energies, which correspond to the energy required for an electron to transition from the ground state to an excited state without any change in the molecular geometry. researchgate.netpsu.edu These energies and their corresponding oscillator strengths can be used to simulate a molecule's UV-Vis absorption spectrum. uci.edu

In the context of pyridone systems, TD-DFT is used to investigate a range of photophysical and photochemical phenomena. For example, studies have used TD-DFT to explore how intermolecular hydrogen bonding is affected upon electronic excitation or to model the complex decay dynamics from an excited state back to the ground state. nih.govdicp.ac.cn It can also be used to understand photoinduced tautomerization processes, where a molecule undergoes isomerization in an excited state. aip.org However, it is important to recognize the limitations of standard TD-DFT functionals, which can sometimes provide inaccurate predictions, particularly for charge-transfer and Rydberg excitations. rsc.orgualberta.ca

Quantum Chemical Modeling of Pyridone-Involved Processes

Quantum chemical modeling, with DFT as a central component, provides a framework for simulating and understanding complex chemical processes involving pyridone systems. A major focus of such modeling is the tautomerization between the lactam (pyridone) and lactim (hydroxypyridine) forms, an equilibrium that is fundamental to the chemistry of these heterocycles and their analogues, including nucleic acid bases. nih.govaip.orgwayne.edu

Computational models allow researchers to investigate the mechanisms of these processes in detail. For example, quantum chemical calculations can map the potential energy surface for the proton transfer reaction that interconverts the tautomers, identifying the transition state and calculating the energy barrier for the reaction. wikipedia.org These models have shown that direct intramolecular proton transfer has a very high energy barrier, suggesting that in reality, the process is often catalyzed by solvent molecules or occurs in hydrogen-bonded dimers. wikipedia.orgwuxiapptec.com

Furthermore, these models can incorporate environmental effects, such as the polarity of a solvent, to predict how the tautomeric equilibrium shifts in different media. wuxiapptec.com By simulating processes like photoexcitation and subsequent decay, quantum chemical modeling helps to unravel the intricate photophysics and photochemistry of pyridone derivatives, providing insights into their stability and function in biological and materials science contexts. aip.org

Theoretical Insights into Catalytic Mechanisms

Theoretical and computational studies have provided significant insights into the catalytic mechanisms involving pyridone systems. These investigations, primarily employing Density Functional Theory (DFT), have elucidated the crucial role of tautomerism and ligand-metal cooperativity in various catalytic transformations. While direct computational data on "3-Amino-6-hydroxy-2-pyridone hydrochloride" is not extensively available in public literature, the principles derived from studies of related pyridone structures offer a foundational understanding of their potential catalytic behavior.

The catalytic activity of pyridone ligands is often linked to their ability to tautomerize between the pyridone and hydroxypyridine forms. wuxibiology.comnih.gov This transformation can be critical in different steps of a catalytic cycle. For instance, the pyridone motif has been identified as an effective ligand for the cleavage of C–H bonds. nih.gov Computational analysis has supported the concept that a bifunctional tautomeric ligand can switch between a pyridone and a pyridine coordination mode. This switch may allow one form of the ligand to facilitate a C–H activation step, while the other form promotes a subsequent step, such as O₂ activation. nih.gov

DFT studies on palladium-catalyzed C–H hydroxylation reactions have highlighted the importance of the ligand's geometry in facilitating catalysis. A non-planar, puckered metallacycle conformation, formed with a bidentate pyridine-pyridone ligand, can better position the pyridone moiety for C–H cleavage. rsc.org This conformation can also reduce the distortion energy of the ligand and substrate in the transition state. rsc.org The calculated free energy barrier for C–H cleavage can vary significantly depending on the ligand structure, underscoring the ligand's direct role in the reaction kinetics. rsc.org

In the context of hydrogenation reactions, theoretical studies on [Fe]-hydrogenase model systems have proposed a mechanism involving iron-pyridonate cooperativity. acs.org The catalytic cycle suggests that the deprotonation of a pyridinol ligand is a key step in forming the active species. acs.org The subsequent heterolytic splitting of H₂ is assisted by the resulting oxy-anionic base of the pyridonate ligand, leading to the formation of a metal-hydride complex. acs.org This demonstrates the active participation of the pyridone ligand in bond-breaking and bond-forming events at the metal center.

The equilibrium between the 2-hydroxypyridine and 2-pyridone tautomers has been a subject of extensive theoretical investigation. wuxibiology.com The relative stability of these tautomers is influenced by the solvent environment. wuxibiology.com DFT calculations have been employed to determine the equilibrium geometries and dipole moments of these tautomers, providing a rationale for the observed solvent-dependent equilibrium shifts. wuxibiology.com For instance, the 2-pyridone form, being more polar, is better stabilized in solvents with higher dielectric constants. wuxibiology.com

While specific data for this compound is scarce, the following table presents representative computational data for the parent 2-hydroxypyridine/2-pyridone system, which illustrates the type of information generated in such theoretical studies.

| Parameter | 2-Hydroxypyridine | 2-Pyridone | Method/Basis Set | Reference |

| Relative Energy (kcal/mol) | 0.0 | 0.88 | G3(MP2) | wuxibiology.com |

| Dipole Moment (Debye) | 1.65 | 5.29 | wB97X-V/6-311+G(2df,2p) (in Cyclohexane) | wuxibiology.com |

| C2=O Bond Length (Å) | - | 1.24 | B3LYP/6-31G(d) | wuxibiology.com |

| C2-OH Bond Length (Å) | 1.36 | - | B3LYP/6-31G(d) | wuxibiology.com |

Table 1: Representative Theoretical Data for 2-Hydroxypyridine/2-Pyridone Tautomers

This table showcases how computational chemistry can quantify the energetic and electronic differences between tautomers, which is fundamental to understanding their role in catalytic mechanisms. The principles of tautomer-assisted catalysis and ligand-metal cooperation, as revealed by these theoretical studies on various pyridone systems, provide a robust framework for predicting and understanding the potential catalytic applications of "this compound".

Supramolecular Chemistry and Advanced Material Applications of Pyridone Derivatives

Design and Synthesis of Pyridone-Based Supramolecular Assemblies

The design and synthesis of supramolecular assemblies based on pyridone derivatives leverage non-covalent interactions to create highly ordered structures. These interactions, primarily hydrogen bonding, drive the self-assembly of pyridone molecules into predictable and functional architectures. The synthesis strategies often involve the incorporation of pyridone moieties into larger molecular frameworks to control the geometry and dimensionality of the resulting assemblies.

Hydrogen Bonding Motifs in Pyridone Aggregates

Pyridone derivatives are well-known for their ability to form robust and predictable hydrogen-bonding patterns, which are fundamental to their role in supramolecular chemistry. The most prevalent of these is the 2-pyridone homosynthon, a dimeric structure formed through two N–H···O hydrogen bonds, creating a characteristic R22(8) ring motif. This motif is remarkably stable and has been observed in numerous crystal structures of 2-pyridone and its derivatives.

The aggregation of pyridone molecules is significantly influenced by the chemical environment. For instance, under acidic conditions, the pyridone ring can be protonated to form a hydroxypyridinium cation. This protonation alters the hydrogen bonding patterns, leading to different supramolecular assemblies compared to the neutral parent molecule. nih.govacs.org The formation of these cationic species can complicate the prediction of crystal structures but also offers opportunities for creating novel materials with distinct properties. nih.govacs.org

Studies on dipyridone compounds, where two pyridone units are connected by a spacer, have revealed the formation of both cyclic dimers and zigzag chains, leading to complex hydrogen-bonded frameworks. rsc.org The nature of the spacer and the crystallization conditions play a crucial role in determining the final architecture. rsc.org The robustness of the pyridone homosynthon is such that it often persists even in the presence of other functional groups capable of hydrogen bonding, making it a reliable building block in crystal engineering. nih.gov

| Pyridone Derivative | Hydrogen Bonding Motif | Resulting Supramolecular Structure |

| 2-Pyridone | N–H···O (R22(8) homosynthon) | Dimer |

| Dipyridone | N–H···O | Cyclic dimer or zigzag chain |

| Protonated Pyridone (Hydroxypyridinium) | O–H···O and N–H···O | Chains and layered networks |

Host-Guest Chemistry with Pyridone Ligands (e.g., Macrocycle Complexation)

Pyridone-containing ligands are integral to the field of host-guest chemistry, where a host molecule encapsulates a guest molecule or ion. The design of these systems often relies on creating a pre-organized cavity lined with pyridone units that can interact with the guest through various non-covalent forces, including hydrogen bonding and π-stacking.

Macrocyclic hosts incorporating pyridone moieties have been designed to selectively bind specific guests. The pyridine (B92270) nitrogen and the carbonyl oxygen of the pyridone ring can act as coordination sites for metal ions or as hydrogen bond acceptors for neutral organic molecules. rsc.org The rigidity and defined geometry of these macrocycles are crucial for achieving high selectivity.

In the context of metallosupramolecular chemistry, pyridone-based ligands are used to construct complex architectures such as cages and capsules. For example, the self-assembly of metal ions with polypyridyl ligands can lead to the formation of tetrahedral cages capable of encapsulating guest molecules. rsc.org The nature of the encapsulated guest can influence the magnetic and electronic properties of the host cage. rsc.org The strategic selection of ligands with large surface areas and specific geometries can even lead to the formation of intricate structures like Borromean rings and molecular capsules driven by stacking interactions. rsc.org